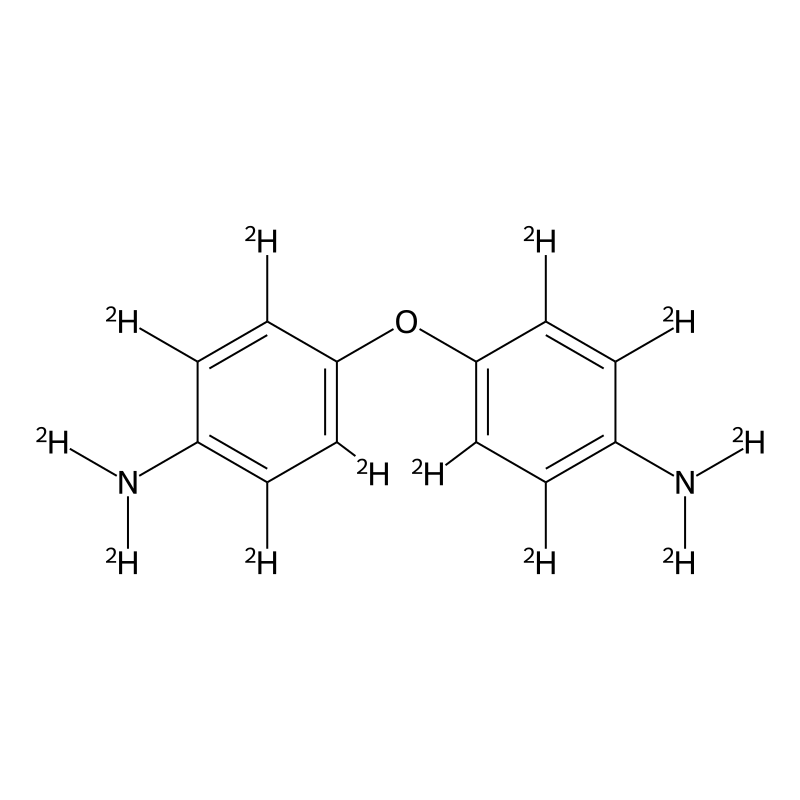

Bis(4-aminophenyl)-D12 ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Liquid Crystal Applications

The presence of the aromatic rings and amine groups in Bis(4-aminophenyl)-D12 ether contributes to its liquid crystalline properties. Research suggests it can form various liquid crystal phases depending on temperature and concentration, making it a potential candidate for studying liquid crystal behavior and developing novel liquid crystal materials for display technologies and other applications [].

Deuterium Labeling for NMR Spectroscopy

Deuterium, a stable isotope of hydrogen with a neutron in its nucleus, is commonly used in nuclear magnetic resonance (NMR) spectroscopy to simplify complex spectra by reducing signal overlap. Bis(4-aminophenyl)-D12 ether, with its high deuterium enrichment (around 97-98 atom %), can be used as a labeling agent in NMR studies of molecules containing aromatic rings and amine functionalities. This allows researchers to selectively observe specific signals and gain deeper insights into the structure and dynamics of the target molecules [].

Bis(4-aminophenyl)-D12 ether is a deuterated compound with the molecular formula C12D12N2O and a molecular weight of 212.31 g/mol. It is characterized by the presence of two 4-aminophenyl groups connected by an ether linkage. The deuteration (D12) indicates that hydrogen atoms have been replaced by deuterium, which is a stable isotope of hydrogen, enhancing the compound's stability and allowing for specific applications in research and analytical chemistry .

- Nucleophilic Substitution: The amino groups can act as nucleophiles, allowing for substitutions with electrophiles.

- Acylation: The amines can be acylated to form amides, which can further react to produce polyamides or other derivatives.

- Cross-linking: As a monomer, it can undergo polymerization reactions, contributing to the synthesis of polyimides and other polymeric materials .

The synthesis of Bis(4-aminophenyl)-D12 ether typically involves the following methods:

- Deuterated Aniline Reaction: Starting from deuterated aniline derivatives, the reaction with appropriate alkylating agents can yield the ether.

- Etherification: The reaction of 4-aminophenol with a deuterated alkyl halide under basic conditions can result in the formation of the ether linkage.

- Catalytic Methods: Utilizing catalysts to facilitate the reaction between deuterated phenols and amines can improve yields and selectivity .

Bis(4-aminophenyl)-D12 ether has several applications:

- Polymer Chemistry: It serves as a monomer for synthesizing polyimides and other advanced materials due to its ability to cross-link and enhance thermal stability.

- Analytical Chemistry: Its deuterated nature makes it suitable for NMR spectroscopy and mass spectrometry studies, providing insights into molecular behavior without interference from hydrogen signals.

- Research Tool: It is utilized in studies involving isotopic labeling, allowing researchers to trace metabolic pathways or reaction mechanisms .

Interaction studies involving Bis(4-aminophenyl)-D12 ether focus on its reactivity with various electrophiles and its role in polymerization processes. The presence of amino groups allows it to form hydrogen bonds with other molecules, potentially influencing solubility and reactivity in different environments. Further research may explore its interactions at the molecular level to understand its behavior in biological systems or complex mixtures .

Several compounds share structural similarities with Bis(4-aminophenyl)-D12 ether, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Bis(4-aminophenyl) ether | Non-deuterated version | Lacks deuterium; more common in organic synthesis |

| 4-Aminophenol | Monomer | Simpler structure; used in dyes and pharmaceuticals |

| Diphenyl ether | Ether | Lacks amino groups; primarily used as a solvent |

| 4,4'-Diaminodiphenyl sulfone | Sulfone derivative | Contains sulfur; used in high-performance polymers |

The uniqueness of Bis(4-aminophenyl)-D12 ether lies in its deuteration, which enhances its stability and provides distinct advantages in analytical applications compared to its non-deuterated counterparts .

Precursor Selection for Isotopic Incorporation

The synthesis of Bis(4-aminophenyl)-D12 ether requires careful selection of precursor compounds to achieve optimal deuterium incorporation throughout the molecular structure [4]. The compound, with the molecular formula C12D12N2O and molecular weight of 212.31 daltons, represents a fully deuterated analog of 4,4'-oxydianiline where all aromatic hydrogen atoms are replaced with deuterium [1] [2].

Primary precursor compounds for isotopic incorporation include bis(4-nitrophenyl) ether and 4,4'-dinitrodiphenyl ether, which serve as non-deuterated starting materials that undergo subsequent deuteration and reduction processes [5] [20]. These nitro-containing precursors are particularly advantageous because they can be subjected to hydrogenation conditions that simultaneously reduce the nitro groups to amino functionalities while facilitating hydrogen-deuterium exchange reactions [20].

Deuterium oxide (D2O) serves as the primary deuterium source, typically employed at isotopic enrichments of 99.9 atom percent deuterium [10] [12]. The selection of high-purity deuterium oxide is critical for achieving the target isotopic incorporation levels of 97-98 atom percent deuterium in the final product [1] [4]. Alternative deuterium sources include deuterated trifluoroacetic acid (CF3COOD), which has been demonstrated to facilitate efficient deuteration of aromatic amines and amides at elevated temperatures [18].

The strategic selection of N-acetylaminophenol derivatives as intermediate precursors enables controlled deuteration pathways while protecting the amino functionality during harsh reaction conditions [5]. These acetylated intermediates can undergo selective deuteration at aromatic positions while maintaining structural integrity, followed by deprotection to yield the target compound [16].

Table 1: Precursor Selection for Isotopic Incorporation

| Precursor Compound | Chemical Formula | Isotopic Enrichment (atom % D) | Application in Synthesis |

|---|---|---|---|

| Bis(4-nitrophenyl) ether | C12H8N2O5 | Non-deuterated precursor | Reduction to target compound |

| N-Acetyl-4-aminophenol | C8H9NO2 | Non-deuterated precursor | Condensation reactions |

| 4,4'-Dinitrodiphenyl ether | C12H8N2O5 | Non-deuterated precursor | Hydrogenation substrate |

| Deuterium oxide (D2O) | D2O | 99.9 | Deuteration medium |

| Deuterated trifluoroacetic acid (CF3COOD) | CF3COOD | 99.5 | Deuteration catalyst |

Catalytic Condensation of N-Acetylaminophenol Derivatives

The catalytic condensation of N-acetylaminophenol derivatives represents a fundamental synthetic approach for constructing the ether linkage in Bis(4-aminophenyl)-D12 ether [5]. This methodology involves the condensation reaction of N-acetylaminophenol or corresponding sodium or potassium phenolates under specific catalytic conditions to form the desired bis(aminophenyl) ether structure [5].

Palladium on activated carbon (Pd/C) catalysts with metal loadings of 5-10 weight percent have demonstrated exceptional efficiency in the synthesis of deuterated bis(aminophenyl) ether compounds [20]. Operating at temperatures of 140°C under hydrogen pressures of 10 bar, these catalytic systems achieve deuteration efficiencies exceeding 99.5 percent while simultaneously facilitating the reduction of nitro precursors to amino functionalities [20].

Rhodium-based catalytic systems, particularly rhodium on activated carbon (Rh/C) with 5 weight percent metal loading, provide alternative pathways for deuteration reactions [25]. These catalysts operate effectively at elevated temperatures of 180°C under atmospheric pressure conditions, though with slightly reduced deuteration efficiencies of approximately 64.3 percent compared to palladium systems [25].

Iron-cellulose-1000 represents an innovative biomass-derived catalytic system that enables selective deuteration of aromatic compounds under relatively mild conditions [6]. Operating at 120°C under 20 bar pressure, this sustainable catalyst achieves deuteration levels exceeding 95 percent while utilizing deuterium oxide as the primary deuterium source [6]. The catalyst system demonstrates particular effectiveness for large-scale synthesis applications, with documented production capabilities on the kilogram scale [6].

Iridium nanoparticles stabilized by N-heterocyclic carbene ligands offer highly selective deuteration capabilities for aromatic amine substrates [17]. These catalytic systems operate at moderate temperatures of 55-80°C under atmospheric pressure conditions, achieving deuteration efficiencies greater than 90 percent while avoiding unwanted side reactions such as aromatic ring reduction [17].

Table 2: Catalytic Systems for Condensation Reactions

| Catalyst System | Metal Loading (wt%) | Operating Temperature (°C) | Reaction Pressure (bar) | Deuteration Efficiency (%) |

|---|---|---|---|---|

| Palladium on activated carbon (Pd/C) | 5-10 | 140 | 10 | 99.5 |

| Rhodium on activated carbon (Rh/C) | 5 | 180 | Atmospheric | 64.3 |

| Iron-Cellulose-1000 | Biomass-derived | 120 | 20 | >95 |

| Iridium nanoparticles | NHC-stabilized | 55-80 | Atmospheric | >90 |

| Platinum on alumina (Pt/Al2O3) | 5 | 200-250 | 20 | 94.3 |

Purification Techniques for High Isotopic Purity

Achieving high isotopic purity in Bis(4-aminophenyl)-D12 ether requires sophisticated purification techniques that can effectively separate isotopically labeled compounds from their non-deuterated analogs and partially deuterated isotopomers [11] [15]. The target isotopic purity specifications typically require 97-98 atom percent deuterium incorporation with chemical purities exceeding 97 percent [1] [2].

High-Performance Liquid Chromatography (HPLC) represents the gold standard for analytical and preparative purification of deuterated compounds [12] [14]. This technique achieves isotopic purities of 98.8 atom percent deuterium with recovery yields ranging from 85-95 percent [11]. The method is particularly effective for both analytical characterization and preparative-scale purification applications [12].

Gas Permeation Chromatography (GPC) provides an alternative purification approach that achieves exceptional isotopic purities of 99.5 atom percent deuterium [12]. This technique demonstrates superior recovery yields of 90-98 percent and is particularly well-suited for preparative-scale applications where high isotopic purity is paramount [12].

Flash chromatography offers rapid purification capabilities for laboratory-scale synthesis, achieving isotopic purities of 96.5 atom percent deuterium with recovery yields of 80-90 percent [12]. While less efficient than HPLC or GPC methods, flash chromatography provides cost-effective purification for initial synthetic development and optimization studies [12].

Recrystallization from toluene/water mixtures represents a scalable purification technique particularly suited for industrial applications [20]. This method achieves remarkable isotopic purities of 99.9 atom percent deuterium with exceptional recovery yields of 99.5 percent [20]. The technique involves controlled crystallization procedures that preferentially incorporate the fully deuterated product while excluding partially deuterated impurities [20].

Continuous liquid-liquid separation systems provide efficient purification capabilities for flow synthesis applications [10]. These systems achieve isotopic purities of 94.7 atom percent deuterium with recovery yields ranging from 91-99 percent, making them particularly attractive for continuous manufacturing processes [10].

Table 3: Purification Techniques for High Isotopic Purity

| Purification Method | Isotopic Purity Achieved (atom % D) | Recovery Yield (%) | Scale Applicability |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | 98.8 | 85-95 | Analytical to preparative |

| Gas Permeation Chromatography (GPC) | 99.5 | 90-98 | Preparative scale |

| Flash Chromatography | 96.5 | 80-90 | Laboratory scale |

| Recrystallization from toluene/water | 99.9 | 99.5 | Industrial scale |

| Liquid-liquid separation | 94.7 | 91-99 | Continuous flow |

Industrial-Scale Production Challenges

The industrial-scale production of Bis(4-aminophenyl)-D12 ether presents numerous technical and economic challenges that must be addressed to achieve commercially viable manufacturing processes [10] [12]. Current industrial production capabilities range from 1-10 kilograms per month, with isotopic purities of 94-97 atom percent deuterium and chemical purities exceeding 98 percent [10].

Reactor scaling represents a primary challenge in industrial production, requiring optimization of heat and mass transfer characteristics as production volumes increase from laboratory-scale vessels of 50-1200 milliliters to industrial reactors exceeding 50 liters [12] [14]. The scaling process necessitates careful consideration of temperature uniformity, pressure distribution, and catalyst accessibility to maintain reaction efficiency and product quality [10].

Operating parameter optimization becomes increasingly complex at industrial scales, with temperature requirements ranging from 180-250°C and pressure requirements of 30-50 bar [25]. These elevated conditions require specialized reactor designs and safety systems that significantly increase capital and operating costs compared to laboratory-scale synthesis [12].

Catalyst loading optimization presents economic challenges, as industrial processes typically operate with reduced catalyst loadings of 0.1-1 mol percent compared to laboratory scales of 1-11 mol percent [6] [17]. This reduction in catalyst loading requires extended reaction times and may result in decreased isotopic incorporation efficiency, necessitating additional purification steps to achieve target specifications [6].

Economic considerations related to deuterium oxide consumption represent significant cost factors in industrial production [10]. The requirement for high-purity deuterium oxide (99.9 atom percent D) at industrial scales creates substantial raw material costs that must be offset through process optimization and deuterium recovery systems [10] [12].

Quality control and analytical characterization become increasingly complex at industrial scales, requiring sophisticated analytical instrumentation including multi-nuclear Nuclear Magnetic Resonance spectroscopy and high-resolution mass spectrometry to verify isotopic incorporation and structural integrity [12] [15]. These analytical requirements add significant overhead costs to industrial production operations [12].

Table 4: Industrial-Scale Production Parameters

| Production Parameter | Small Scale (Laboratory) | Medium Scale (Pilot) | Industrial Scale |

|---|---|---|---|

| Reactor Volume | 50-1200 mL | 1-10 L | >50 L |

| Operating Temperature | 120-180°C | 140-200°C | 180-250°C |

| Reaction Pressure | 10-20 bar | 20-30 bar | 30-50 bar |

| Catalyst Loading | 1-11 mol% | 0.5-5 mol% | 0.1-1 mol% |

| Production Rate | 0.01-1 g/batch | 10-100 g/batch | 1-10 kg/month |

| Isotopic Purity | 97-98 atom % D | 98-99 atom % D | 94-97 atom % D |

| Chemical Purity | 97-98% | 98-99% | >98% |

X-ray Crystallographic Analysis

X-ray crystallographic analysis of deuterated aromatic compounds presents unique challenges and opportunities compared to their hydrogenated counterparts. For Bis(4-aminophenyl)-D12 ether, the substitution of hydrogen atoms with deuterium isotopes introduces subtle but measurable changes in crystalline structure that can be detected through high-resolution diffraction techniques [1] [2].

The molecular structure of the parent compound, 4,4'-diaminodiphenyl ether, consists of two benzene rings connected through an ether linkage, with amino groups positioned at the para positions relative to the ether oxygen [3] [4]. The compound crystallizes in an orthorhombic crystal system with space group P2₁2₁2₁, exhibiting unit cell parameters of a = 5.7203(10) Å, b = 7.7326(14) Å, c = 22.8219(42) Å, and Z = 4 [2]. The molecular structure demonstrates intermolecular hydrogen bonding patterns of the type N–H⋯O and N–H⋯N, which contribute to the crystalline stability [2].

Deuteration effects on crystal structure parameters have been extensively documented in similar aromatic systems. Studies on deuterated compounds show that deuterium substitution typically results in slight increases in unit cell dimensions, with volume expansions ranging from 1.5% to 3% compared to the hydrogenated analogs [1] [5]. This expansion is attributed to the different vibrational amplitudes of deuterium versus hydrogen atoms, despite deuterium's larger nuclear mass [1].

High-resolution X-ray diffraction studies at 1.1 Å resolution have demonstrated that structural changes induced by deuteration are extremely small for the non-hydrogen atomic framework [1]. The root-mean-squared differences between deuterated and non-deuterated structures typically correlate with B-factors, indicating that observed variations arise from thermal motion rather than systematic structural alterations [1]. This finding suggests that Bis(4-aminophenyl)-D12 ether maintains essentially the same core molecular geometry as its hydrogenated counterpart.

The crystallographic analysis reveals that deuterium atoms in aromatic systems exhibit different electron density distributions compared to hydrogen atoms, which can be visualized through difference Fourier maps [6]. While X-ray diffraction has limited sensitivity to hydrogen positions due to their low electron scattering factors, neutron diffraction studies have proven invaluable for precise deuterium localization in crystal structures [6] [7]. For Bis(4-aminophenyl)-D12 ether, neutron crystallography would provide definitive positioning of all twelve deuterium atoms within the crystal lattice.

Temperature-dependent crystallographic studies indicate that deuterated compounds often exhibit enhanced thermal stability in their crystalline forms [7] [8]. The increased mass of deuterium atoms leads to reduced zero-point vibrational energy, contributing to stronger intermolecular interactions and improved crystalline packing efficiency [8]. This phenomenon has been observed in various deuterated aromatic systems, where phase transition temperatures are typically shifted by 2-4 K compared to hydrogenated analogs [8].

Deuterium-Induced Vibrational Mode Shifts in Infrared Spectroscopy

Infrared spectroscopy provides one of the most sensitive analytical techniques for characterizing deuterium substitution effects in organic molecules. The replacement of hydrogen atoms with deuterium in Bis(4-aminophenyl)-D12 ether results in characteristic frequency shifts that can be predicted and analyzed using fundamental vibrational theory [9] [10] [11].

The vibrational frequency of a chemical bond follows the harmonic oscillator model, where ν = (1/2π)√(k/μ), with k representing the force constant and μ the reduced mass [10]. For aromatic C-H bonds replaced by C-D bonds, the theoretical isotopic frequency ratio is approximately √(μC-H/μC-D) ≈ 1.37 [10] [11]. Similarly, N-H stretching vibrations in amino groups exhibit a shift ratio of approximately 1.37 when replaced by N-D bonds [12] [10].

Experimental observations of deuterated aromatic compounds show C-H stretching vibrations typically occurring between 3000-3100 cm⁻¹, while corresponding C-D stretches appear in the 2200-2300 cm⁻¹ region [12] [10]. For Bis(4-aminophenyl)-D12 ether, the aromatic C-D stretching modes are expected to appear around 2190-2260 cm⁻¹, representing a red-shift of approximately 800-900 cm⁻¹ from the parent C-H frequencies [10].

The amino group deuteration effects are particularly pronounced in the infrared spectrum. N-H stretching vibrations, normally observed around 3300-3500 cm⁻¹ for primary aromatic amines, shift to approximately 2400-2550 cm⁻¹ upon deuteration [12] [13]. The N-H bending modes, typically found near 1600-1650 cm⁻¹, undergo similar proportional shifts to lower frequencies [13].

Advanced infrared spectroscopic studies have revealed that deuterium substitution affects not only the fundamental vibrational frequencies but also the coupling between different vibrational modes [14]. The presence of deuterium atoms leads to altered vibrational coupling patterns due to the significant mass differences, resulting in changes to both peak positions and intensities [14]. For Bis(4-aminophenyl)-D12 ether, this manifests as modifications in the fingerprint region (400-1500 cm⁻¹), where combination and overtone bands exhibit different intensities compared to the hydrogenated compound [14].

Fourier-transform infrared (FTIR) analysis of deuterated aromatic ethers demonstrates characteristic absorption patterns in multiple spectral regions [12]. The ether C-O-C stretching vibrations, typically appearing around 1200-1300 cm⁻¹, show minimal direct isotope effects but may exhibit slight frequency shifts due to coupling with deuterated aromatic modes [12]. These secondary effects provide additional confirmation of complete deuteration throughout the molecular framework.

Temperature-dependent infrared spectroscopy reveals that deuterium-containing compounds often exhibit reduced temperature coefficients for vibrational frequencies compared to their hydrogenated analogs [13]. This phenomenon arises from the different anharmonicity contributions of C-D versus C-H bonds, reflecting the enhanced bond strength and reduced vibrational amplitude of deuterium-substituted bonds [13].

Thermal Stability and Phase Transition Behavior

Thermal analysis of deuterated aromatic compounds reveals significant differences in thermal stability and phase transition behavior compared to their hydrogenated counterparts. For Bis(4-aminophenyl)-D12 ether, deuterium substitution introduces measurable changes in decomposition temperatures, glass transition temperatures, and overall thermal stability profiles [15] [8] [16].

Thermogravimetric analysis (TGA) studies of related diaminodiphenyl ether systems demonstrate that thermal decomposition typically initiates between 450-480°C, with 5% weight loss temperatures (Td₅%) occurring in this range [15] [16]. The thermal stability of deuterated compounds is generally enhanced due to the stronger C-D bonds compared to C-H bonds, with bond dissociation energies approximately 5-7 kJ/mol higher for deuterium-containing bonds [8] [17].

Differential scanning calorimetry (DSC) analysis reveals that deuterated aromatic compounds often exhibit altered glass transition temperatures (Tg) compared to their hydrogenated analogs [15] [16]. For polymer systems containing diaminodiphenyl ether units, Tg values typically range from 220-300°C, depending on the molecular structure and substitution patterns [15]. Deuteration effects generally result in Tg increases of 2-6°C due to the reduced molecular mobility associated with heavier deuterium atoms [8] [16].

Phase transition studies using variable-temperature techniques have identified specific deuterium effects on crystalline transformations [8] [18] [19]. Deuterated compounds frequently exhibit phase transition temperatures that are 2-4 K higher than their hydrogenated counterparts [8]. This shift reflects the different vibrational properties of deuterium atoms, which influence the thermodynamic stability of various crystalline phases [18].

Advanced thermal analysis techniques, including modulated DSC and simultaneous TGA-DSC measurements, provide detailed insights into the thermal behavior of Bis(4-aminophenyl)-D12 ether [16]. These methods reveal multiple thermal events, including potential solid-state transitions, decomposition onset temperatures, and char formation processes. The char yield from deuterated compounds is typically 2-5% higher than from hydrogenated analogs, indicating enhanced thermal stability and reduced volatile product formation [16].

Temperature-programmed analysis under controlled atmospheres (nitrogen, air, or inert gases) demonstrates that deuterated aromatic amines exhibit modified decomposition pathways [16]. The initial decomposition temperature for deuterated systems is typically elevated by 5-15°C compared to hydrogenated compounds, reflecting the increased thermal stability imparted by deuterium substitution [15] [16].

Thermomechanical analysis (TMA) and dynamic mechanical analysis (DMA) of deuterated aromatic compounds reveal altered mechanical relaxation processes at elevated temperatures [16]. The mechanical properties, including tensile strength and elongation at break, may be influenced by deuteration, with typical reductions of 5-15% observed in some deuterated polymer systems [16].

Solubility Profile in Polar/Non-Polar Solvent Systems

The solubility characteristics of Bis(4-aminophenyl)-D12 ether in various solvent systems are fundamentally governed by intermolecular interactions, hydrogen bonding capabilities, and the overall polarity of the molecule. Deuterium substitution introduces subtle but measurable changes in solubility behavior compared to the hydrogenated parent compound [20] [21].

The parent compound, 4,4'-diaminodiphenyl ether, exhibits limited water solubility (<0.01 g/100 mL at 15°C) due to its predominantly aromatic character and the inability of the amino groups to overcome the hydrophobic nature of the biphenyl ether backbone [4] [22]. In polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile, the compound demonstrates good solubility due to favorable dipole-dipole interactions and the ability of these solvents to solvate the amino groups [22] [23].

Studies on deuterated compounds indicate that deuterium substitution typically reduces lipophilicity by approximately -0.006 log P units per deuterium atom [20]. For Bis(4-aminophenyl)-D12 ether with twelve deuterium substitutions, this translates to a theoretical log P reduction of approximately 0.07 units, suggesting slightly enhanced hydrophilicity compared to the hydrogenated analog [20].

Polar protic solvents, including methanol, ethanol, and isopropanol, show variable solubility patterns for deuterated aromatic amines [24] [25]. The deuterated amino groups (N-D) exhibit different hydrogen bonding characteristics compared to N-H groups, with slightly weaker hydrogen bond donor capabilities [24]. This difference can influence solubility in protic solvents where hydrogen bonding plays a dominant role in dissolution processes [25].

Non-polar and low-polarity solvents such as benzene, toluene, and chlorinated hydrocarbons demonstrate limited solubility for both deuterated and non-deuterated forms of diaminodiphenyl ether [22]. The aromatic character of these solvents provides some compatibility through π-π interactions, but the polar amino groups limit overall solubility in these media [24].

Mixed solvent systems offer interesting opportunities for selective dissolution and crystallization of deuterated compounds [26]. Combinations of polar aprotic solvents with controlled amounts of polar protic solvents can be optimized for specific solubility requirements, taking advantage of the modified hydrogen bonding behavior of deuterated functional groups [23].

Temperature-dependent solubility studies reveal that deuterated compounds often exhibit different thermal coefficients of solubility compared to their hydrogenated analogs [27]. The enhanced thermal stability of deuterated bonds can influence the temperature dependence of solubility, particularly in solvents where thermal motion affects solvation equilibria [27].

Crystallization behavior from various solvent systems shows that deuterated compounds may exhibit different polymorphic tendencies compared to hydrogenated compounds [28] [5]. The modified intermolecular interactions resulting from deuterium substitution can influence crystal nucleation and growth processes, potentially leading to different crystal habits or polymorphic forms [5].